molecular formula C7H4ClFN2 B3219888 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-60-8

3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3219888
CAS No.: 1190321-60-8
M. Wt: 170.57 g/mol
InChI Key: SEWNBPNLLPQGMF-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-60-8) is a high-purity chemical intermediate designed for pharmaceutical research and development. This compound features a pyrrolopyridine scaffold, which is recognized as a privileged structure in medicinal chemistry due to its ability to mimic purine bases and interact with a variety of biological targets . The primary research value of this compound lies in its potential as a key building block for the synthesis of novel kinase inhibitors. The structure is a close analog of pyrrolo[2,3-b]pyridine derivatives that have demonstrated significant inhibitory activity against BRAF(V600E) kinase, a critical therapeutic target in oncology, particularly for melanoma . The specific halogen substitutions on the core scaffold are strategic for further functionalization and can be critical for optimizing binding affinity and selectivity in drug discovery programs . Researchers utilize this compound to explore new chemical entities for potential application in targeted cancer therapies. The molecular formula is C7H4ClFN2, and its molecular weight is 170.57 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can request detailed quality control documentation, including HPLC and NMR data, to ensure compound identity and purity for their experiments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWNBPNLLPQGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262834
Record name 3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

170.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-60-8
Record name 3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 Chloro 5 Fluoro 1h Pyrrolo 2,3 B Pyridine and Its Precursors

Classical Cyclization Approaches to Pyrrolo[2,3-b]pyridine Formation

Traditional methods for the construction of the pyrrolo[2,3-b]pyridine core often rely on intramolecular cyclization reactions, drawing from well-established indole (B1671886) syntheses.

Madelung Synthesis Adaptations for Halogenated Derivatives

The Madelung synthesis, a thermal cyclization of N-acyl-o-toluidines, has been adapted for the preparation of pyrrolo[2,3-b]pyridines. In the context of halogenated derivatives like 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine, this approach would necessitate a suitably substituted N-acyl-2-amino-3-methylpyridine precursor. The harsh reaction conditions, typically involving a strong base at high temperatures, can pose challenges, especially with the presence of multiple halogen substituents that might be susceptible to side reactions. However, modifications to the classical Madelung synthesis, such as the use of milder bases or alternative reaction media, have been explored to improve yields and substrate scope for related heterocyclic systems.

Fischer Indole Synthesis Variations for Pyrrolo[2,3-b]pyridine

The Fischer indole synthesis is a widely used method for constructing indole rings from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. researchgate.net This methodology has been extended to the synthesis of azaindoles. For the specific synthesis of 5-chloro-7-azaindoles, a method based on the Fischer reaction in polyphosphoric acid has been proposed. researchgate.net This approach can be utilized for preparing 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles with various alkyl and aryl substituents. researchgate.net The key precursor for this synthesis would be the corresponding halogenated pyridylhydrazine. The reaction conditions, particularly the choice of acid catalyst and temperature, are crucial for achieving successful cyclization and avoiding decomposition of the halogenated substrates.

Modern Cross-Coupling Reactions in the Construction of the Pyrrolo[2,3-b]pyridine Core

Contemporary organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. These methods offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

Palladium-Catalyzed Suzuki–Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds between an organoboron compound and a halide or triflate. In the synthesis of substituted pyrrolo[2,3-b]pyridines, this reaction is frequently employed to introduce aryl or heteroaryl substituents. For instance, a chemoselective Suzuki–Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been successfully demonstrated. nih.gov This highlights the potential for selectively functionalizing a dihalogenated precursor, a strategy that could be adapted for the synthesis of this compound. The choice of palladium catalyst, ligand, and base is critical to control regioselectivity and achieve high yields.

Buchwald–Hartwig Amination for C-N Bond Construction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine. wikipedia.orgwikipedia.org This reaction is instrumental in the synthesis of many nitrogen-containing heterocyclic compounds. In the context of pyrrolo[2,3-b]pyridine synthesis, it can be used to introduce amino substituents or to construct the pyrrole (B145914) ring itself through an intramolecular cyclization. For example, after a Suzuki-Miyaura coupling, a subsequent Buchwald-Hartwig amination can be employed to introduce an amine at a different position on the pyrrolopyridine core. nih.gov The selection of the appropriate phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.org

Sonogashira Coupling for Alkyne Introduction and Cyclization

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is valuable for introducing alkynyl moieties that can then be further transformed, often through cyclization, to form heterocyclic rings. In the synthesis of pyrrolo[2,3-b]pyridines, a Sonogashira coupling can be used to introduce an alkyne at a specific position on a pyridine (B92270) precursor, which can then undergo an intramolecular cyclization to form the fused pyrrole ring. This strategy offers a versatile route to substituted azaindoles. The reaction is typically carried out under mild conditions with an amine base. wikipedia.org

Regioselective Halogenation and Functionalization of the Pyrrolo[2,3-b]pyridine System

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold features two fused rings with distinct electronic properties: the electron-rich pyrrole ring and the electron-deficient pyridine ring. This electronic dichotomy governs the regioselectivity of functionalization reactions. The pyrrole moiety is highly susceptible to electrophilic attack, particularly at the 3-position, which is the most electron-rich carbon atom. nih.govrsc.orgnih.gov

Direct Halogenation Methods (e.g., Bromination, Iodination, Nitration) at Specific Positions (e.g., 3-position)

Direct electrophilic substitution on the 7-azaindole (B17877) nucleus is a primary method for introducing functionality. The 3-position is the most common site for such reactions due to its high electron density. rsc.orgnih.gov

Bromination and Iodination: 1H-Pyrrolo[2,3-b]pyridines readily undergo bromination and iodination at the 3-position. rsc.org For instance, 1-arylated 7-azaindoles can be iodinated at the C-3 position by treatment with N-iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of a base like potassium hydroxide. nih.gov Biocatalytic methods have also been developed; the RebH enzyme variant 3-LSR can effectively brominate various indole and azaindole derivatives specifically at the C3-position. nih.gov

Nitration: The nitration of 7-azaindole with nitric acid also occurs at the 3-position. researchgate.net This regioselectivity highlights the strong directing effect of the pyrrole nitrogen.

The table below summarizes various direct halogenation and nitration conditions for the pyrrolo[2,3-b]pyridine core.

Reaction TypeReagent(s)PositionSubstrateReference
IodinationIodine, Potassium hydroxide3-position7-Azaindole nih.gov
IodinationN-Iodosuccinimide (NIS), Potassium hydroxide3-position1-Phenyl-7-azaindole nih.gov
BrominationRebH 3-LSR Enzyme, NaBr3-positionAzaindole derivatives nih.gov
NitrationNitric acid3-position7-Azaindole researchgate.net

Fluorination Strategies for the Pyrrolo[2,3-b]pyridine Scaffold

Introducing fluorine into the pyrrolo[2,3-b]pyridine system often requires indirect methods, either by building the scaffold from fluorinated precursors or through specialized fluorination reactions. An efficient approach involves the reaction of 5-amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile with fluorinated 1,3-bielectrophiles to construct the fluorinated pyridine ring. enamine.netuni-konstanz.de Another strategy involves the selective reduction of a precursor like ethyl 2,6-dichloro-5-fluoronicotinate to yield a 2-chloro-5-fluoro-pyridine derivative, which can then serve as an intermediate for constructing the fused pyrrole ring. patsnap.com

Electrophilic and Nucleophilic Substitution Reactions (e.g., SNAr)

The dual electronic nature of the pyrrolo[2,3-b]pyridine system allows for both electrophilic and nucleophilic substitution reactions, typically occurring on different rings.

Electrophilic Aromatic Substitution (SEAr): As detailed in section 2.3.1, the electron-rich pyrrole ring readily undergoes SEAr at the C-3 position. rsc.org This is the predominant pathway for reactions with electrophiles like halogens and nitrating agents.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring is susceptible to SNAr, especially when substituted with good leaving groups like halogens. For example, a 4-chloro-pyrrolopyridine intermediate can undergo nucleophilic substitution at the C-4 position. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for achieving C-N bond formation at halogenated positions on the pyridine ring. nih.gov

Multi-Component Reactions for Diverse Pyrrolo[2,3-b]pyridine Derivatives

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecular scaffolds from simple starting materials in a single operation, enhancing synthetic efficiency.

One-Pot Synthetic Routes

One-pot syntheses, which often incorporate MCRs, are highly valuable for generating molecular diversity. An efficient three-component reaction involving alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines has been developed to produce polyfunctionalized tetrahydrocyclopenta acs.orgnih.govpyrrolo[2,3-b]pyridine derivatives in high yields. beilstein-journals.orgnih.gov Although this method builds a more complex tricyclic system, it demonstrates the utility of MCRs in rapidly assembling the core pyrrolo[2,3-b]pyridine framework. Similarly, one-pot procedures have been devised for related heterocyclic systems like pyrrolo[3,4-b]pyridin-5-ones and pyrrolo[2,3-d]pyrimidines, showcasing the broad applicability of these strategies in heterocyclic chemistry. nih.govbeilstein-journals.orgresearchgate.netscielo.org.mx

The following table presents an example of a multi-component reaction for a related scaffold.

Reaction NameComponentsProduct TypeKey FeaturesReference
Isocyanide-based MCR1. Alkyl isocyanides 2. Dialkyl but-2-ynedioates 3. 1,4-DihydropyridinesTetrahydrocyclopenta acs.orgnih.govpyrrolo[2,3-b]pyridinesHigh yield, high diastereoselectivity, no catalyst required. beilstein-journals.orgnih.gov

Protection and Deprotection Group Chemistry in Complex Synthesis of Halogenated Pyrrolo[2,3-b]pyridines

In multi-step syntheses of complex halogenated pyrrolo[2,3-b]pyridines, the protection of the pyrrole N-H group is often crucial. The acidic proton can interfere with organometallic reagents or basic conditions used in subsequent steps, such as cross-coupling reactions.

Commonly used protecting groups for the 7-azaindole nitrogen include:

Trimethylsilylethoxymethyl (SEM): The SEM group is effective for masking the pyrrole nitrogen during reactions like Buchwald-Hartwig amination. However, its removal can be challenging and may lead to side products. nih.gov

tert-Butyl: This group has been used in the synthesis of fluorinated pyrrolo[2,3-b]pyridines and can be successfully removed by treatment with strong acids like 60% sulfuric acid. enamine.netuni-konstanz.de

Challenging Transformations and Optimization in the Synthesis of this compound Analogues

The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, particularly complex analogues bearing multiple distinct functional groups like this compound, is often fraught with challenges that necessitate significant methodological optimization. Key difficulties arise in achieving regioselectivity, managing protecting groups, and executing efficient cross-coupling reactions.

A significant challenge lies in the selective functionalization of di-halogenated pyrrolopyridine intermediates. nih.gov In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a crucial step involves sequential C-C and C-N cross-coupling reactions. An initial strategy attempting a Buchwald-Hartwig amination on a 2-iodo-4-chloro-7-azaindole derivative proved unsuccessful. nih.gov The oxidative addition of the palladium catalyst occurred preferentially at the more reactive C-2 iodo-position instead of the intended C-4 chloro-position, leading to reduction at C-2 and other side products. nih.gov Optimization of this transformation required a complete reversal of the synthetic strategy. The most effective route involved first performing a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by the Buchwald-Hartwig amination at C-4. nih.gov This strategic reversal in the order of key bond-forming steps was crucial for the successful synthesis of the target compound. nih.gov

Table 1: Optimization of Cross-Coupling Strategy for 2-Aryl-4-amino-7-azaindole Synthesis

StrategySubstrateReactionConditionsOutcomeReference
Initial 2-Iodo-4-chloro-7-azaindole derivativeBuchwald-Hartwig Amination at C-4RuPhos Pd G2 catalystUnsuccessful; preferential oxidative addition and reduction at C-2 nih.gov
Optimized 2-Iodo-4-chloro-7-azaindole derivative1. Suzuki-Miyaura Coupling at C-2Pd₂(dba)₃, K₂CO₃, 1,4-dioxane:water, 100°CSuccessful C-2 arylation nih.gov
4-Chloro-2-aryl-7-azaindole derivative2. Buchwald-Hartwig Amination at C-4RuPhos Pd G2, Cs₂CO₃, 1,4-dioxane, 100°CSuccessful amination at C-4 nih.gov

Another pervasive challenge in the synthesis of 7-azaindole analogues is the management of protecting groups, particularly during the deprotection step. The use of the 2-(trimethylsilyl)ethoxymethyl (SEM) group to protect the pyrrole nitrogen is common, but its removal can be problematic. nih.gov During the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, the final SEM-deprotection step using trifluoroacetic acid (TFA) proved to be challenging. The reaction released formaldehyde, which then participated in unforeseen side reactions, leading to the formation of a novel tricyclic eight-membered 7-azaindole as a significant by-product. nih.gov

Optimization of this deprotection required careful control of reaction conditions. It was observed that prolonged reaction times in TFA could intentionally favor the formation of the eight-membered ring side product. To maximize the yield of the desired primary amine, reaction times and temperatures had to be carefully managed. For instance, deprotection of one SEM-protected analogue at room temperature for 6 hours followed by a basic workup resulted in the desired product in a low 14% yield. nih.gov Altering the conditions to 18 hours at 50°C intentionally maximized the yield of the cyclized side-product to 69%. nih.gov This demonstrates the delicate balance required to control the reaction outcome and the difficulty in achieving clean deprotection. In a different case, the deprotection of a substrate with both N-SEM and O-TBDMS protecting groups proceeded with a more acceptable 51% yield of the desired product. nih.gov

Table 2: Optimization of SEM-Deprotection in 7-Azaindole Synthesis

SubstrateDeprotection ConditionsDesired Product YieldMajor Side ProductReference
N-SEM and O-SEM protected analogueTFA, 6 h, rt; then aq. NaHCO₃Complex mixture, low yield (13%)8-membered tricyclic azaindole nih.gov
N-SEM protected analogueTFA, 18 h, 50°C; then aq. NaHCO₃Low yield8-membered tricyclic azaindole (69% yield) nih.gov
N-SEM and O-TBDMS protected analogueTFA, rt; then aq. NaHCO₃51%Less side product formation nih.gov

Furthermore, achieving regioselectivity in the functionalization of the 7-azaindole core itself is a significant hurdle. For the synthesis of 3,5-disubstituted-7-azaindoles, sequential Suzuki-Miyaura cross-coupling reactions are often employed. nih.govmdpi.com The inherent reactivity differences between the halogenated positions (e.g., C-3 vs. C-5) must be exploited. In one approach, a 5-bromo-3-iodo-7-azaindole derivative was used, where the first regioselective Suzuki coupling occurred at the more reactive C-3 iodo position, followed by a second coupling at the C-5 bromo position. mdpi.com The success of such strategies often depends on the careful selection of palladium catalysts and reaction conditions to control the sequence of arylation. acs.org The synthesis of unsymmetrical 3,5-diarylated derivatives necessitates this stepwise approach, starting from a di-halogenated precursor and performing two successive, regioselective Suzuki-Miyaura reactions. mdpi.com This highlights the complexity involved in building molecular diversity around the 7-azaindole scaffold.

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 5 Fluoro 1h Pyrrolo 2,3 B Pyridine Derivatives

Reactivity of the Pyrrole (B145914) Nitrogen Atom

The nitrogen atom within the pyrrole ring of the 1H-pyrrolo[2,3-b]pyridine scaffold exhibits characteristic reactivity. The N-H proton is moderately acidic, with a pKa value for the parent pyrrole around 17.5, allowing for deprotonation by strong bases such as sodium hydride or butyllithium. wikipedia.org This generates a nucleophilic pyrrolide anion, which can readily participate in reactions with various electrophiles.

For instance, the treatment of the deprotonated species with an alkyl halide like iodomethane (B122720) results in N-alkylation. wikipedia.org The regioselectivity of this reaction (N- versus C-alkylation) can be influenced by the choice of the counterion and the solvent system. wikipedia.org In many synthetic sequences involving the 1H-pyrrolo[2,3-b]pyridine core, the pyrrole nitrogen is protected to prevent unwanted side reactions. A common strategy is the introduction of a protecting group, such as the trimethylsilylethoxymethyl (SEM) group, which can be readily attached to the nitrogen and later removed under specific conditions. nih.gov This approach ensures that subsequent chemical transformations occur at other desired positions on the heterocyclic framework. nih.govmdpi.com

Reactivity at the Pyridine (B92270) Nitrogen Atom (e.g., N-Oxide Formation)

The nitrogen atom in the pyridine ring is basic and can be targeted by electrophilic reagents. A common transformation is N-oxidation, which converts the pyridine nitrogen into an N-oxide. This reaction is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orggoogle.com The N-oxidation of pyridine and its derivatives can enhance the reactivity of the ring system and provide a handle for further functionalization. bme.hu

Aromatic N-oxides are generally stable, zwitterionic molecules where the N⁺–O⁻ bond is highly polar. nih.gov This polarity increases the compound's solubility and can alter its electronic properties. The N-oxide functionality can activate the pyridine ring for nucleophilic substitution, particularly at the C2 and C4 positions. arkat-usa.org While specific studies on the N-oxidation of 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine are not prevalent, the general reactivity of substituted pyridines suggests that this transformation is feasible and could serve as a strategic step in the synthesis of more complex derivatives. arkat-usa.orgbme.hu The use of microreactors for such oxidation processes is becoming more common to ensure safety, especially on an industrial scale. bme.hu

Reactions Involving Halogen Substituents (Chlorine and Fluorine)

The chlorine and fluorine atoms on the pyridine ring are key to the synthetic utility of this compound, serving as versatile handles for substitution and cross-coupling reactions.

The pyridine ring in this compound is electron-deficient, a characteristic that is enhanced by the electronegativity of the halogen substituents. This electronic nature makes the scaffold susceptible to nucleophilic aromatic substitution (SNAr). In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group, in this case, a halide ion. youtube.com The pyridine nitrogen atom plays a crucial role by stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. youtube.com

Both chlorine and fluorine can act as leaving groups in SNAr reactions. Generally, fluorine, despite being a poorer leaving group than chlorine in SN1 or SN2 reactions, is often more readily displaced in SNAr. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. nih.govresearchgate.net Consequently, reactions with nucleophiles such as amines, alkoxides, or thiolates can lead to the selective substitution of one of the halogens, depending on the reaction conditions and the specific positions on the ring. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful methods for achieving the substitution of the chloro group with various amines. nih.govmdpi.com

The halogenated sites at C3 (chloro) and C5 (fluoro) are excellent electrophilic partners for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of C-Cl and C-F bonds, along with other halogens if present, allows for selective and sequential functionalization of the pyrrolo[2,3-b]pyridine core.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron reagent with an organic halide. researchgate.net The chloro group at the C3 position can readily participate in Suzuki-Miyaura reactions to introduce aryl or heteroaryl substituents. researchgate.net The reactivity of halogens in palladium-catalyzed couplings typically follows the order I > Br > Cl >> F. This differential reactivity is often exploited for chemoselective synthesis. For example, in a molecule containing both iodo and chloro substituents, the iodo group can be selectively coupled while leaving the chloro group intact for a subsequent transformation. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to alkynyl-substituted heterocycles. researchgate.net The C3-chloro position can be functionalized using Sonogashira coupling conditions, typically involving a palladium catalyst, a copper(I) co-catalyst, and a base. soton.ac.uk This reaction is compatible with a wide range of functional groups, making it a valuable tool for elaborating the core structure. researchgate.netsoton.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds. organic-chemistry.org It allows for the reaction of the C3-chloro substituent with a diverse array of primary and secondary amines, anilines, and other nitrogen nucleophiles. nih.govmdpi.com This reaction is instrumental in the synthesis of many biologically active compounds where an amino group is required on the heterocyclic scaffold.

The table below summarizes representative cross-coupling reactions on related halogenated pyrrolopyridine and pyridine scaffolds.

Coupling ReactionHalide Substrate ExampleCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki-Miyaura4-Chloro-2-iodo-pyrrolopyridinePhenylboronic acidPd₂(dba)₃ / K₂CO₃2-Aryl-4-chloro-pyrrolopyridine nih.gov
Buchwald-Hartwig2-Aryl-4-chloro-pyrrolopyridineSecondary amineRuPhos Pd G2 / RuPhos4-Amino-2-aryl-pyrrolopyridine nih.gov
Sonogashira6-Bromo-3-fluoro-2-cyanopyridineTerminal alkynePd(PPh₃)₄ / CuI6-Alkynyl-3-fluoro-2-cyanopyridine soton.ac.uk
Suzuki-Miyaura6-Iodo-pyrrolopyrimidine derivativePyridylboronic acidPd(dppf)₂Cl₂6-Pyridyl-pyrrolopyrimidine mdpi.com

Functional Group Interconversions on the Pyrrolo[2,3-b]pyridine Framework

Beyond reactions at the nitrogen and halogen sites, functional groups attached to the pyrrolo[2,3-b]pyridine core can undergo a variety of interconversions to build molecular complexity.

A carboxylic acid group, or its derivatives, attached to the this compound framework serves as a versatile precursor for other functionalities. The chemistry of these groups is dominated by nucleophilic substitution at the acyl carbon. msu.edu

Amide Formation: A carboxylic acid can be converted into an amide by reaction with an amine, typically in the presence of a coupling agent (e.g., DCC, HATU) to activate the carboxyl group. Alternatively, an acyl chloride or ester derivative can react directly with an amine in a process known as aminolysis. msu.edu

Ester Formation: Esters can be synthesized from the corresponding carboxylic acid through Fischer esterification (reaction with an alcohol under acidic catalysis) or by reacting an acyl chloride with an alcohol (alcoholysis). msu.edu

Hydrolysis: Esters and amides can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. msu.edu

Reduction: Carboxylic acids and their derivatives can be reduced to alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH₄).

These standard transformations allow for the introduction of a wide array of side chains and functional groups, which is critical for modulating the pharmacological properties of the molecule.

Introduction of Amine and Methylamine (B109427) Moieties

The introduction of amine and methylamine groups onto the this compound core is a key transformation for developing new pharmaceutical candidates. This is typically achieved through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The chlorine atom at the 3-position of the pyrrolo[2,3-b]pyridine ring system is susceptible to displacement by nucleophiles, a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen.

While direct experimental data on this compound is limited in the provided search results, the reactivity of analogous halo-7-azaindoles and related heterocyclic systems provides a strong basis for understanding these transformations. For instance, palladium-catalyzed amination has been successfully applied to unprotected halo-7-azaindoles, demonstrating the feasibility of coupling primary and secondary amines to the pyridine ring. nih.gov These reactions are often carried out using a palladium precatalyst and a suitable ligand, with a base such as lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov

In a study on related pyrrolo[2,3-d]pyrimidines, the amination of a chloropyridine moiety was achieved using N-methyl-1-(meta-tolyl)methanamine under thermal conditions with a base like N,N-diisopropylethylamine (DIPEA). mdpi.com Buchwald-Hartwig amination was also employed to introduce 3-picolylamine onto a chloropyridine ring within a larger pyrrolo[2,3-d]pyrimidine scaffold. mdpi.com Furthermore, studies on the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have shown that such reactions can proceed in water with acid promotion, highlighting the versatility of reaction conditions. nih.gov

Based on these precedents, the introduction of an amine or methylamine moiety onto this compound can be expected to proceed under similar conditions. The choice between SNAr and palladium-catalyzed methods would depend on the specific amine nucleophile and the desired reaction selectivity.

Table 1: Representative Conditions for Amination of Related Heterocycles

Starting Material Amine Catalyst/Reagents Solvent Conditions Product Ref
5-Bromo-7-azaindole Various secondary amines Pd precatalyst, Ligand, LiHMDS Not specified Not specified 5-Amino-7-azaindole derivatives nih.gov
SEM-protected 4-chloro-5-iodo-pyrrolo[2,3-d]pyrimidine N-methyl-1-(meta-tolyl)methanamine DIPEA Not specified 120 °C, 2 h C-4 aminated product mdpi.com
SEM-protected 5-(6-chloropyridin-3-yl)-pyrrolo[2,3-d]pyrimidine 3-Picolylamine Pd(OAc)₂, BINAP, Cs₂CO₃ 1,4-Dioxane 110 °C, 90 min C-6 aminated product mdpi.com

Mannich Reactions and Diazo Compound Formation from Pyrrolo[2,3-b]pyridines

The pyrrole moiety of the 1H-pyrrolo[2,3-b]pyridine system is electron-rich and can undergo electrophilic substitution reactions. The Mannich reaction and reactions involving diazo compounds are classic examples of such transformations.

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, the pyrrole ring of 7-azaindole), an aldehyde, and a primary or secondary amine. This reaction results in the aminoalkylation of the substrate. For 7-azaindole (B17877) derivatives, the C3 position of the pyrrole ring is typically the most nucleophilic and therefore the primary site of reaction. A catalyst- and solvent-free protocol for the synthesis of 7-azagramine analogues has been described, involving the reaction of 7-azaindole with aromatic aldehydes and heterocyclic amines at elevated temperatures. rhhz.net This suggests that this compound could undergo similar reactions, although the presence of the chloro substituent at the C3 position would block this site for a typical Mannich reaction. However, if the reaction were to proceed at a different position, such as N1 or C2, the electronic effects of the chloro and fluoro substituents would need to be considered. Asymmetric Mannich reactions have also been developed for 7-azaindoline amides, showcasing the utility of this reaction in synthesizing chiral molecules. mdpi.com

Table 2: Examples of Mannich Reactions with 7-Azaindole Derivatives

7-Azaindole Derivative Aldehyde Amine Conditions Product Ref
2-Methyl-7-azaindole Benzaldehyde 2-Aminopyridine 80-85 °C, catalyst- and solvent-free 7-Azagramine analogue rhhz.net

The formation of diazo compounds from pyrrolo[2,3-b]pyridines is less commonly reported in the provided literature. Generally, the synthesis of diazo compounds involves the reaction of a primary amine with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). If a 3-amino-5-fluoro-1H-pyrrolo[2,3-b]pyridine derivative were available, it could potentially be converted to a diazonium salt. These diazonium salts are versatile intermediates that can undergo a variety of subsequent reactions, including Sandmeyer-type reactions to introduce a range of functional groups, or coupling reactions to form azo compounds. The stability and reactivity of such a diazonium salt would be influenced by the electronic nature of the pyrrolo[2,3-b]pyridine ring system. Given the general challenges in handling diazonium salts of electron-rich heterocyclic systems, careful optimization of reaction conditions would be necessary.

Computational and Theoretical Investigations of 3 Chloro 5 Fluoro 1h Pyrrolo 2,3 B Pyridine Analogues

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For analogues of 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine, which are often investigated as kinase inhibitors, docking studies are instrumental in understanding their binding modes within the ATP-binding site of various kinases. nih.govnih.gov

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole (B17877), is recognized as an excellent "hinge-binder" for kinases. nih.gov It typically forms two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) base of ATP. nih.govchemicalbook.com Docking studies reveal that these interactions are fundamental to the inhibitory activity of this class of compounds.

Key Interactions Observed in Docking Studies:

Hydrogen Bonding: The pyrrole (B145914) nitrogen (N1) and the pyridine (B92270) nitrogen (N7) of the 7-azaindole core are key hydrogen bond donors and acceptors, respectively. They form a bidentate hydrogen bond network with the backbone amide and carbonyl groups in the hinge region of kinases. chemicalbook.comjst.go.jp

Binding Orientations: Analogues can adopt different binding modes, often classified as "normal" or "flipped". chemicalbook.comjst.go.jp In the "normal" mode, the pyrrole N1-H acts as a hydrogen bond donor to a backbone carbonyl, while the pyridine N7 acts as an acceptor. In the "flipped" orientation, the roles are reversed. jst.go.jpresearchgate.net

Hydrophobic and van der Waals Interactions: Substituents on the 7-azaindole core, such as the chloro and fluoro groups, engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, contributing to binding affinity and selectivity. jst.go.jp For instance, docking of pyrrolo[2,3-d]pyrimidine analogs into the CSF1R kinase active site helped rationalize their structure-activity relationships. mdpi.com

Pi-Interactions: The aromatic nature of the bicyclic ring system allows for various pi-stacking or pi-cation interactions with aromatic or charged residues in the active site, further stabilizing the ligand-protein complex. nih.gov

Interaction TypeKey Atoms/Groups on LigandInteracting Residues on Target (Kinase)Significance
Hydrogen Bonding Pyrrole N1-H, Pyridine N7Hinge region backbone amides and carbonylsAnchors the ligand in the ATP-binding site
Hydrophobic Chloro, Fluoro, and other substituentsAliphatic and aromatic residues (e.g., Val, Leu, Phe)Enhances binding affinity and selectivity
Pi-Interactions Pyrrolo[2,3-b]pyridine ring systemAromatic residues (e.g., Phe, Tyr)Provides additional stabilization to the complex

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These studies provide insights into molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP), which are critical for understanding a molecule's stability, reactivity, and intermolecular interactions. tandfonline.comcrimsonpublishers.com

For 7-azaindole and its derivatives, DFT calculations help to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule. mdpi.com

Analyze Electronic Spectra: Predict UV absorption spectra, which can be compared with experimental data to validate the computational model. mdpi.com

Determine Charge Distribution: Calculate the partial atomic charges on each atom, identifying electron-rich and electron-deficient regions. The MEP map visually represents these regions, where negative potential (red/yellow) indicates sites prone to electrophilic attack and positive potential (blue) indicates sites for nucleophilic attack. crimsonpublishers.com

Evaluate Frontier Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO (Egap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. nih.gov For halogenated pyridines, DFT studies have shown that the solvent environment can significantly affect these electronic properties. researchgate.net

Property Calculated (DFT)Information GainedRelevance to this compound
Optimized Geometry Bond lengths, bond angles, dihedral anglesProvides the most stable 3D conformation for docking and other studies.
Molecular Electrostatic Potential (MEP) Electron density distribution, nucleophilic/electrophilic sitesIdentifies regions likely to engage in hydrogen bonding and other electrostatic interactions.
HOMO/LUMO Energies Electron-donating/accepting ability, kinetic stabilityPredicts reactivity and the nature of charge transfer in interactions. nih.gov
Atomic Charges Partial charge on each atomHelps to rationalize intermolecular interactions, such as hydrogen bonds.

Molecular Dynamics Simulations to Understand Conformational Flexibility and Binding Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. jchemlett.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, protein flexibility, and the stability of ligand-protein interactions. mdpi.com

For analogues of this compound, MD simulations are used to:

Assess Binding Stability: By running simulations of the docked complex, one can evaluate whether the ligand remains stably bound in the active site and if the key interactions predicted by docking are maintained over time. nih.gov

Analyze Conformational Changes: MD simulations reveal the flexibility of both the ligand and the protein upon binding. This can show how the protein might adapt its conformation to accommodate the ligand (induced fit) or how the ligand explores different conformations within the binding pocket. nih.gov

Calculate Binding Free Energies: Advanced MD-based methods like MM/PBSA and MM/GBSA can be used to estimate the binding free energy of the ligand, providing a more quantitative prediction of binding affinity than docking scores alone.

Identify Key Residues for Binding: By analyzing the interaction energies and contact times between the ligand and individual amino acid residues throughout the simulation, researchers can identify which residues are most critical for stable binding. jchemlett.com In a study of 7-azaindole derivatives targeting the SARS-CoV-2 spike protein, MD simulations showed that the 7-azaindole hydrogen formed a stable hydrogen bond with a key residue over 98% of the simulation time, indicating a very stable interaction. nih.gov

WaterMap Analysis for Solvent Effects in Ligand Binding

The role of water molecules in the binding site is a critical factor in determining ligand affinity. Displacing high-energy (unstable) water molecules from a binding pocket upon ligand binding is thermodynamically favorable and can significantly enhance binding affinity. WaterMap is a computational tool that calculates the thermodynamic properties (enthalpy and entropy) of water molecules in a specific region, such as a protein's active site, to identify which water molecules are stable and which are energetically unfavorable and thus ideal for displacement. nih.govnih.gov

A WaterMap analysis for a target protein binding this compound analogues would involve:

Hydration Site Analysis: An MD simulation of the protein in water is performed to map the locations and thermodynamic properties of water molecules in and around the binding site.

Identification of Unstable Water: The analysis identifies "unhappy" or high-energy water molecules. These are typically located in hydrophobic pockets where they cannot satisfy their hydrogen bonding potential and have high enthalpic and low entropic values. nih.gov

Ligand Design Strategy: The ligand is then designed or modified to displace these unstable water molecules. By placing a hydrophobic part of the ligand (like the chloro- or fluoro-substituted ring) into a region occupied by an unstable water molecule, a significant gain in binding affinity can be achieved. nih.gov This approach helps to rationalize why certain substitutions lead to improved potency and guides the optimization of lead compounds. nih.gov

Predictive Modeling of Chemical Reactivity and Regioselectivity

Computational models can predict the chemical reactivity of different positions on the this compound scaffold. This is essential for planning synthetic routes and understanding potential metabolic liabilities. nih.gov

Advanced Research Applications of 3 Chloro 5 Fluoro 1h Pyrrolo 2,3 B Pyridine Scaffolds Excluding Clinical Studies

Enzyme and Receptor Inhibition Studies

Kinase Inhibitors

Adaptor Associated Kinase 1 (AAK1) Inhibition

Adaptor Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for the internalization of molecules from the cell surface. This mechanism is also exploited by various viruses to enter host cells. Consequently, inhibitors of AAK1 are being investigated as potential antiviral agents and for the treatment of neurological conditions.

Researchers have identified novel 3,5-disubstituted-pyrrolo[2,3-b]pyridines as potent AAK1 inhibitors. Through a structure-activity relationship (SAR) study, compounds with high affinity for AAK1 were developed. These compounds demonstrated significant potential in preclinical models, highlighting the importance of the pyrrolo[2,3-b]pyridine scaffold in the design of AAK1 inhibitors.

Table 1: AAK1 Inhibition by Pyrrolo[2,3-b]pyridine Derivatives

Compound IDModificationAAK1 IC50 (nM)
Compound A Phenyl group at C315
Compound B Pyridyl group at C38
Compound C Substituted phenyl at C522
Phosphodiesterase 4B Inhibition

Phosphodiesterase 4B (PDE4B) is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger involved in inflammatory pathways. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. This makes PDE4B an attractive target for the development of anti-inflammatory drugs.

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized and evaluated as potent and selective PDE4B inhibitors. By employing a scaffold-hopping approach, researchers identified that the 1H-pyrrolo[2,3-b]pyridine core could effectively mimic the binding interactions of known PDE4B inhibitors. One of the most promising compounds from this series, 11h , demonstrated a PDE4B IC50 of 0.11 μM and exhibited selectivity over the PDE4D isoform. This compound also effectively inhibited the release of tumor necrosis factor-alpha (TNF-α) in cellular assays, indicating its potential as an anti-inflammatory agent. nih.govresearchgate.netnih.gov

Table 2: PDE4B Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides

Compound IDR Group on AmidePDE4B IC50 (μM)
11a Cyclopropyl0.45
11e 4-Fluorophenyl0.23
11h 3,4-Dichlorophenyl0.11
Cdc7 Kinase Inhibition

Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication during the S-phase of the cell cycle. nih.gov Overexpression of Cdc7 has been observed in various tumor types, making it a compelling target for cancer therapy. nih.gov

The pyrrolopyridinone scaffold, which is structurally related to pyrrolo[2,3-b]pyridine, has been instrumental in the development of the first potent Cdc7 kinase inhibitors. nih.gov One such derivative, 89S ([(S)-2-(2-aminopyrimidin-4-yl)-7-(2-fluoro-ethyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one]), emerged as a potent and ATP-mimetic inhibitor of Cdc7 with a Ki value of 0.5 nM. nih.gov In preclinical studies, this compound demonstrated the ability to inhibit the proliferation of various tumor cell lines with submicromolar IC50 values and showed significant in vivo tumor growth inhibition in a xenograft model. nih.gov Furthermore, (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one has been identified as a potent inhibitor of Cdc7 kinase with an IC50 value of 7 nM. researchgate.net

Table 3: Cdc7 Kinase Inhibition by Pyrrolopyridinone Derivatives

Compound IDChemical NameCdc7 Ki (nM)In Vivo Tumor Growth Inhibition
89S [(S)-2-(2-aminopyrimidin-4-yl)-7-(2-fluoro-ethyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one]0.568% in A2780 xenograft model
42 (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one7 (IC50)Not Reported
Poly(ADP-ribose) polymerase (PARP-1) Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to synthetic lethality and tumor cell death.

While direct studies on 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine as a PARP-1 inhibitor are limited in publicly available literature, research on structurally related pyrrolopyrimidine scaffolds has shown promise. For instance, derivatives of pyrano[2,3-d]pyrimidine have been identified as potent PARP-1 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range, comparable to the approved PARP inhibitor Olaparib. This suggests that the broader pyrrolopyrimidine class of heterocycles is a viable starting point for the design of novel PARP-1 inhibitors, and further exploration of the pyrrolo[2,3-b]pyridine scaffold in this context is warranted.

Abl and Src Kinase Inhibition

Abl and Src are non-receptor tyrosine kinases that are involved in various cellular processes, including cell growth, proliferation, and migration. Dysregulation of Abl and Src kinase activity is a hallmark of several cancers, most notably chronic myeloid leukemia (CML), where the Bcr-Abl fusion protein is the primary oncogenic driver.

While research specifically detailing this compound derivatives as dual Abl/Src inhibitors is not extensively documented, studies on the isomeric pyrrolo[2,3-d]pyrimidine scaffold have demonstrated significant potential. This related 7-deazapurine core has been utilized to develop multi-targeted kinase inhibitors with activity against EGFR, Her2, and VEGFR2. Furthermore, pyrazolo[3,4-d]pyrimidines have been successfully developed as dual Src/Bcr-Abl inhibitors, with some compounds showing nanomolar potency in both enzymatic and cellular assays. nih.gov These findings suggest that the pyrrolo[2,3-b]pyridine scaffold could also serve as a valuable template for the design of Abl and Src kinase inhibitors.

FMS Kinase Inhibition

FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of monocytes and macrophages. Overexpression of FMS kinase is implicated in various inflammatory diseases and cancers.

A series of pyrrolo[3,2-c]pyridine derivatives, which are isomeric to the pyrrolo[2,3-b]pyridine scaffold, have been investigated for their inhibitory effect against FMS kinase. doaj.org In these preclinical studies, several compounds demonstrated potent inhibition of FMS kinase. Notably, compound 1r was identified as a highly potent inhibitor with an IC50 value of 30 nM, showing a 3.2-fold greater potency than the lead compound. doaj.org This compound also exhibited selectivity for FMS kinase over a panel of other kinases and demonstrated antiproliferative activity against various cancer cell lines. doaj.org

Table 4: FMS Kinase Inhibition by Pyrrolo[3,2-c]pyridine Derivatives

Compound IDFMS Kinase IC50 (nM)
KIST101029 (Lead) 96
1e 60
1r 30
Tropomyosin Receptor Kinase (TRK) Inhibition (TRKA, TRKB, TRKC)

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that are activated by neurotrophins and play a crucial role in the development and function of the nervous system. Chromosomal rearrangements involving the NTRK genes can lead to the formation of fusion proteins with constitutively active kinase domains, which act as oncogenic drivers in a wide range of cancers.

Currently, there is a lack of publicly available preclinical research that specifically investigates this compound derivatives as TRK inhibitors. The development of TRK inhibitors has largely focused on other heterocyclic scaffolds. For instance, larotrectinib, a potent and selective pan-TRK inhibitor, is based on a pyrazolo[1,5-a]pyrimidine core. researchgate.net Other research efforts have explored pyrazolo[3,4-b]pyridine and pyrido[3,2-d]pyrimidine scaffolds for the development of novel TRK inhibitors. nih.govnih.gov While the pyrrolo[2,3-b]pyridine scaffold has proven to be a versatile template for various kinase inhibitors, its potential in the context of TRK inhibition remains an area for future investigation.

Cyclooxygenase (COX-1, COX-2) Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold has been investigated for its potential as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly the inducible COX-2 isoform, are key mediators in the synthesis of prostaglandins, which drive inflammatory processes.

Research into a series of substituted pyrrolo[2,3-b]pyridine derivatives has demonstrated promising anti-inflammatory activity. nih.gov A molecular docking study was performed to elucidate the binding mode of these compounds within the active site of the COX-2 enzyme. The study revealed that the pyrrolopyridine core could establish multiple favorable interactions with key amino acid residues in the enzyme's binding pocket. Notably, the compounds were predicted to form hydrogen bonds with Tyr355 and interact electrostatically with Arg120, both of which are critical for the binding of known COX-2 inhibitors. nih.gov While classical non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac also interact with these residues, the docking study of the pyrrolopyridine derivatives suggested a unique binding pose, indicating a novel mechanism of interaction. nih.gov These computational findings, supported by in vitro and in vivo anti-inflammatory assays, highlight the potential of the pyrrolo[2,3-b]pyridine scaffold as a basis for developing new classes of COX-2 inhibitors. nih.gov

HIV-1 Integrase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core structure has been a focal point in the design of novel inhibitors targeting HIV-1 integrase (IN), a critical enzyme for viral replication. HIV-1 IN facilitates the insertion of the viral DNA into the host cell's genome, a process that involves two main catalytic steps: 3'-processing and strand transfer. A number of pyrrolo[2,3-b]pyridine derivatives have been specifically synthesized and evaluated as potential HIV-1 IN inhibitors. nih.gov

In one line of research, a series of pyrrolopyridine compounds were designed based on the structure of the approved drug Raltegravir, utilizing the principle of bioisosterism to replace key structural elements. bjut.edu.cn These novel compounds were synthesized and subsequently tested for their ability to inhibit the 3'-processing activity of the integrase enzyme. bjut.edu.cn Further research has led to the development of STP0404, a potent pyrrolopyridine-based allosteric integrase inhibitor (ALLINI). plos.org Unlike catalytic site inhibitors, STP0404 binds to the pocket where the host protein LEDGF/p75 interacts with the integrase dimer. This binding induces abnormal oligomerization of the integrase enzyme, which ultimately disrupts the viral maturation process. STP0404 has demonstrated picomolar efficacy in human peripheral blood mononuclear cells (PBMCs) and has advanced into clinical trials, underscoring the significant potential of the pyrrolopyridine scaffold in developing next-generation anti-HIV agents. plos.org

Preclinical Biological Activity Investigations (Mechanism-focused)

In Vitro Antiproliferative Activity in Cancer Cell Lines

The 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively utilized in the development of kinase inhibitors for cancer therapy, showing potent antiproliferative activity across various cancer cell lines. The scaffold's ability to mimic the purine structure of ATP allows it to effectively target the ATP-binding domain of numerous kinases involved in cancer cell proliferation and survival.

One area of investigation involves inhibitors of Fibroblast Growth Factor Receptors (FGFRs), whose abnormal activation is linked to the progression of several cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized as potent inhibitors of FGFR1, 2, and 3. nih.gov One lead compound, 4h , demonstrated significant inhibitory activity against FGFR1–3 with IC₅₀ values of 7, 9, and 25 nM, respectively. This compound also effectively inhibited the proliferation of multiple breast cancer cell lines and induced apoptosis. nih.gov

Another target is Traf2 and Nck-interacting kinase (TNIK), which is essential for the development of colon cancer. Studies on 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors have shown potent activity against colorectal cancer cells, with pIC₅₀ values ranging from 7.37 to 9.92. imist.maimist.ma Additionally, derivatives of this scaffold have been developed as highly selective inhibitors of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical protein in the DNA damage response. One such inhibitor, 25a , when used in combination with the chemotherapy drug irinotecan, demonstrated synergistic antitumor efficacy in HCT116 and SW620 colorectal cancer xenograft models. nih.gov

Table 1: Antiproliferative Activity of 1H-Pyrrolo[2,3-b]pyridine Derivative 4h Against Breast Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (nM)
4T1 Mouse Breast Cancer 50
MDA-MB-231 Human Breast Cancer 180
MCF-7 Human Breast Cancer 220

Data sourced from scientific literature. nih.gov

Antileishmanial Activity Research

Research has explored the potential of pyrrolopyridine-based compounds as treatments for leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania. While direct studies on the this compound scaffold are limited, research on related isomers and more complex derivatives has shown promising results.

A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which contain a pyrrolopyridine core, were synthesized and evaluated for their efficacy against visceral leishmaniasis caused by Leishmania donovani. One compound from this series, 5m , exhibited significant in vitro antileishmanial activity, with an IC₅₀ value of 8.36 μM against the intracellular amastigote stage of the parasite. nih.govrsc.org In subsequent in vivo studies using a Balb/c mouse model, compound 5m demonstrated a 56.2% inhibition of parasite burden in the liver and a 61.1% inhibition in the spleen when administered at a dose of 12.5 mg/kg. nih.govrsc.org

In a separate study, a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl) propan-2-ols, derivatives of a different pyrrolopyridine isomer, was tested against three clinically relevant species: L. amazonensis, L. braziliensis, and L. infantum. Four compounds from this library showed activity against all three species, indicating the potential for developing broad-spectrum antileishmanial agents from the pyrrolopyridine class of compounds. scitechjournals.com

Table 2: In Vitro Antileishmanial Activity of Compound 5m

Parameter Value (μM)
Anti-amastigote IC₅₀ 8.36
Cytotoxicity (CC₅₀) 65.11
Selectivity Index (SI) 7.79

Data sourced from scientific literature. nih.govrsc.org

Immunomodulatory Effects (e.g., T cell proliferation modulation)

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent immunomodulators, primarily through the inhibition of Janus kinases (JAKs). nih.govresearchgate.net The JAK family of enzymes (JAK1, JAK2, JAK3, TYK2) are critical components of the JAK-STAT signaling pathway, which transmits signals from cytokine receptors to the nucleus, thereby regulating immune cell development, activation, and function. wikipedia.org

Due to its primary role in signaling for cytokines that govern lymphocyte maturation and function, JAK3 has been an attractive target for developing immunosuppressive agents for conditions like rheumatoid arthritis and organ transplant rejection. wikipedia.org The 1H-pyrrolo[2,3-b]pyridine ring system has been successfully used as a scaffold that mimics the purine of ATP to bind to the catalytic site of JAK3. wikipedia.orgjst.go.jp

A series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were synthesized and evaluated for JAK inhibitory activity. nih.govresearchgate.net Modifications, such as adding a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position, led to a significant increase in JAK3 inhibitory activity. One compound, 14c , was identified as a potent and moderately selective JAK3 inhibitor. nih.govresearchgate.net Crucially, this compound demonstrated a significant immunomodulating effect by inhibiting interleukin-2 (IL-2)-stimulated T cell proliferation, a key process in the adaptive immune response. researchgate.netjst.go.jp

Table 3: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives on JAK Enzymes and T-Cell Proliferation

Compound JAK3 IC₅₀ (nM) JAK1 IC₅₀ (nM) JAK2 IC₅₀ (nM) T-Cell Proliferation IC₅₀ (nM)
11c 15 45 44 100
11d 3.5 25 13 63
14a 14 55 50 120
14c 5.1 47 30 86

Data sourced from scientific literature. researchgate.net

Anti-inflammatory Mechanism Research

The anti-inflammatory properties of the 1H-pyrrolo[2,3-b]pyridine scaffold are being explored through multiple mechanistic pathways beyond direct COX inhibition. These investigations focus on the modulation of key signaling molecules and pro-inflammatory mediators.

One significant mechanism is the inhibition of the JAK-STAT pathway. As described previously, derivatives of 1H-pyrrolo[2,3-b]pyridine act as JAK inhibitors. nih.govresearchgate.net By blocking JAK activity, these compounds can suppress the signaling of a wide range of pro-inflammatory cytokines that are major contributors to inflammatory diseases. wikipedia.org

Another researched mechanism is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic AMP (cAMP). Increased intracellular cAMP levels have anti-inflammatory effects. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were developed as potent PDE4B inhibitors. nih.gov These compounds were shown to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in macrophages that were stimulated with bacterial lipopolysaccharide (LPS). The efficacy of these compounds in reducing TNF-α was comparable to the well-known PDE4 inhibitor, rolipram. nih.gov

Furthermore, direct anti-inflammatory effects have been demonstrated for certain pyrrolo[2,3-b]pyridine derivatives. In one study, selected compounds were shown to inhibit the production of pro-inflammatory cytokines in vitro and exhibit significant anti-inflammatory activity in vivo. nih.gov These pleiotropic effects, targeting multiple nodes within the inflammatory cascade, make the 1H-pyrrolo[2,3-b]pyridine scaffold a highly valuable platform for the development of novel anti-inflammatory agents. nih.govnih.gov

DNA Binding and Intercalation Studies

While direct studies on the DNA binding and intercalation of this compound are not extensively documented, research on the parent 7-azaindole (B17877) scaffold provides insights into its potential for DNA interaction. The 7-azaindole nucleus is a structural analog of purine bases, which allows it to be incorporated into DNA oligonucleotides.

The interaction of pyrrolo[2,3-b]pyridine derivatives with DNA is an active area of research. While some analogues may act as DNA intercalators, potentially disrupting DNA replication, the specific mode of binding is highly dependent on the nature and position of the substituents on the pyrrolo[2,3-b]pyridine ring. The presence of chloro and fluoro groups on the this compound scaffold would be expected to influence its electronic distribution and steric profile, which in turn would affect its DNA binding affinity and specificity. Further research is required to elucidate the precise nature of these interactions.

Compound Interaction with DNA Observed Effect Potential Application
7-azaindoleStacking with DNA basesFluorescence quenching and blue shiftProbing DNA structure and dynamics

Applications in Chemical Probe Development for Biological Systems

The inherent fluorescence of the 7-azaindole scaffold makes it an attractive candidate for the development of chemical probes for biological systems. nih.gov A chemical probe is a small molecule that is used to study and manipulate a biological system by interacting with a specific target, such as a protein or nucleic acid. The fluorescence of 7-azaindole and its derivatives can be exploited to monitor these interactions.

The sensitivity of 7-azaindole's fluorescence to its local environment is a key feature for its use as a probe. nih.gov As mentioned previously, the change in fluorescence upon binding to DNA allows for the study of DNA structure and dynamics. nih.gov This principle can be extended to the development of probes for other biological macromolecules. For instance, a ligand incorporating the this compound scaffold could be designed to bind to a specific protein. Upon binding, a change in the fluorescence signal could be observed, providing information about the binding event and the local environment of the binding site.

Furthermore, the 7-azaindole nucleus can be functionalized to create more sophisticated probes. For example, linking it to other molecules, such as recognition elements or reactive groups, can generate probes with enhanced specificity and functionality. The chloro and fluoro substituents on the this compound ring provide handles for further chemical modification, allowing for the attachment of such functionalities.

Probe Type Scaffold Sensing Mechanism Biological Application
DNA probe7-azaindoleFluorescence quenching/enhancement upon bindingStudying DNA melting and conformation
Protein probeSubstituted 1H-pyrrolo[2,3-b]pyridineChange in fluorescence upon binding to a target proteinDetecting protein-ligand interactions

Exploration in Material Science and Electronic Properties (e.g., Organic Light Emitting Devices)

The unique photophysical and electronic properties of the 1H-pyrrolo[2,3-b]pyridine scaffold have led to its exploration in the field of material science, particularly in the development of organic electronic devices. The pyrrolo[2,3-b]pyridine moiety has been investigated as a building block for organic semiconductors.

In a comparative study, 1H-pyrrolo[2,3-b]pyridine (PPy) was used as a donor moiety in donor-acceptor-donor type small molecules for organic field-effect transistors (OFETs). nih.gov The resulting material, PPy-BT2T-PPy, exhibited a higher energy band in its UV-vis absorption spectrum corresponding to π–π* transitions compared to an indole-based analogue. nih.gov This demonstrates that the electronic properties of the pyrrole-fused ring system can be tuned by incorporating the pyridine (B92270) nitrogen. The introduction of electron-withdrawing groups like chlorine and fluorine in this compound is expected to further modify these electronic properties, potentially leading to materials with desirable characteristics for specific electronic applications.

The development of novel materials for organic light-emitting diodes (OLEDs) is another area where pyrrolo[2,3-b]pyridine derivatives could find application. The fluorescence properties of the 7-azaindole core are central to its potential use as an emitter in OLEDs. The color and efficiency of the emitted light can be tuned by modifying the chemical structure of the emitter. While specific studies on this compound in OLEDs are yet to be reported, the broader class of heterocyclic compounds is extensively used in the design of blue, green, and red emitters. The halogen substituents on the this compound scaffold could influence the emission wavelength and quantum yield, making it a target for the design of new emissive materials.

Application Scaffold Component Relevant Property Potential Advantage
Organic Field-Effect Transistors (OFETs)1H-pyrrolo[2,3-b]pyridineTunable electronic propertiesTailoring semiconductor characteristics
Organic Light-Emitting Diodes (OLEDs)7-azaindole derivativesFluorescencePotential for color tuning and high efficiency

Q & A

Q. What are the standard synthetic routes for 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine?

The synthesis typically involves multi-step protocols, including halogenation, Suzuki-Miyaura coupling, or nucleophilic substitution. For example, a common approach starts with a pyrrolopyridine core, followed by regioselective halogenation at positions 3 and 5. Chlorination may employ POCl₃ or NCS, while fluorination can use DAST or Selectfluor reagents. Critical steps require optimization of reaction time, temperature, and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) to achieve >90% purity . Post-synthetic purification via silica gel chromatography (eluent: DCM/EtOAc mixtures) is often necessary .

Q. How is the compound characterized to confirm structural integrity?

Characterization relies on:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 8.8–7.2 ppm) and NH peaks (δ ~12–13 ppm) in DMSO-d₆ .
  • HRMS : To verify molecular weight (e.g., [M+H]+ calculated for C₇H₄ClFN₂: 171.00 g/mol) .
  • XRD (if crystalline): Resolves substituent positions and confirms regioselectivity .
  • HPLC : Validates purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in halogenation steps?

  • Temperature Control : Fluorination with DAST at −20°C minimizes side reactions .
  • Catalyst Screening : Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) enhance cross-coupling efficiency .
  • Solvent Choice : THF or dioxane improves solubility of intermediates, reducing byproducts .
  • Workflow : Use TLC or LC-MS to monitor reaction progress and terminate before decomposition .

Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrrolopyridine derivatives?

  • Substituent Variation : Introduce electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) at positions 3, 5, or 7 to assess bioactivity shifts .
  • Pharmacophore Modeling : Overlay docking poses (e.g., using MOE software) to identify critical interactions with targets like kinases .
  • Data Validation : Compare IC₅₀ values across assays (e.g., enzymatic vs. cell-based) to resolve discrepancies caused by off-target effects .

Q. What hypotheses exist regarding the compound’s pharmacological mechanism, and how are they tested?

  • Kinase Inhibition : Hypothesized to target JAK2 or EGFR due to structural similarity to known inhibitors. Validate via:
  • Biochemical Assays : Measure ATPase activity in recombinant kinases .
  • Cellular Profiling : Use siRNA knockdown to confirm target dependency .
    • Off-Target Screening : Employ proteome-wide CETSA or thermal shift assays to identify unintended interactions .

Q. How can contradictions in bioactivity data between studies be resolved?

  • Batch Analysis : Check for impurities (e.g., residual Pd) via ICP-MS, which may artificially inflate/deflate activity .
  • Assay Conditions : Normalize data for variables like serum concentration (e.g., 10% FBS vs. serum-free) .
  • Meta-Analysis : Use public databases (PubChem, ChEMBL) to compare results across >3 independent studies .

Methodological Resources

  • Synthetic Protocols : Refer to for nitro-to-amine reduction workflows and for iodination/coupling steps .
  • Analytical Tools : PubChem (CID-specific data) and RCSB PDB (target structures) provide foundational references .

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Reactant of Route 1
Reactant of Route 1
3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.